5-[(3-Nitrophenoxy)methyl]furan-2-carbohydrazide
Description
5-[(3-Nitrophenoxy)methyl]furan-2-carbohydrazide is a hydrazide derivative featuring a furan core substituted with a 3-nitrophenoxymethyl group. Hydrazides derived from furan-2-carboxylic acid are known for their role as intermediates in the synthesis of heterocyclic compounds, particularly azoles (1,3,4-oxadiazoles, thiadiazoles, and triazoles) and metal complexes . The nitro group in the phenoxy moiety may enhance redox-modulating capabilities or antibacterial activity, as seen in nitrofuran derivatives like furazolidone and nitrofurantoin .
Properties
IUPAC Name |
5-[(3-nitrophenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c13-14-12(16)11-5-4-10(20-11)7-19-9-3-1-2-8(6-9)15(17)18/h1-6H,7,13H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZRDVKMGONSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(3-Nitrophenoxy)methyl]furan-2-carbohydrazide (CAS No. 886496-17-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a nitrophenoxy group and a carbohydrazide moiety. This unique structure may contribute to its biological properties, making it a candidate for further investigation in therapeutic applications.
Antitumor Activity
Research has indicated that derivatives of furan-based compounds exhibit significant antitumor properties. For instance, studies have demonstrated that compounds similar to this compound show anti-proliferative effects on various cancer cell lines, including:
- Breast adenocarcinoma (MCF-7)
- Non-small cell lung cancer (NCI-H460)
- CNS cancer (SF-268)
In vitro assays revealed that these compounds inhibit cell growth in a dose-dependent manner, suggesting their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects may involve the following pathways:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
- Inhibition of Key Signaling Pathways : Molecular docking studies indicate that the compound may interact with critical cellular targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα), disrupting essential signaling pathways involved in cell survival and proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antitumor Evaluation : A study examining the antitumor effects of furan derivatives reported high inhibitory effects against MCF-7 and NCI-H460 cell lines, with some compounds achieving over 70% inhibition at specific concentrations .
- Cytotoxicity Assessment : The cytotoxicity of various furan derivatives was assessed using normal cell lines as controls. Results indicated that while some compounds exhibited potent cytotoxicity against tumor cells, they showed minimal selectivity towards normal cells, raising considerations for therapeutic index and safety.
Data Table: Biological Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Cell cycle arrest; apoptosis induction |
| Similar Furan Derivative 1 | NCI-H460 | TBD | Inhibition of AKT1 signaling |
| Similar Furan Derivative 2 | SF-268 | TBD | Disruption of ERα signaling |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 5-[(3-Nitrophenoxy)methyl]furan-2-carbohydrazide and their properties:
Key Observations :
- Nitro vs. Methoxy groups, being electron-donating, may improve membrane permeability due to increased hydrophobicity (logP ~1.38 vs. nitro analogs) .
- Chlorine Substitution: The chloro-nitro analog (2-Cl,5-NO₂) may exhibit enhanced antibacterial activity, as halogenation often augments bioactivity through steric or electronic effects .
Physicochemical and Spectral Properties
- Solubility: Methoxy-substituted derivatives (e.g., 5-[(3-methoxyphenoxy)methyl]furan-2-carbohydrazide) exhibit higher solubility in aqueous media compared to nitro analogs, which may aggregate due to polar nitro groups .
- Spectral Characterization: NMR (¹H/¹³C), IR, and mass spectrometry are standard for confirming hydrazide structures. For example, the (E)-N′-(4-isopropylbenzylidene)furan-2-carbohydrazide monohydrate crystal showed orthorhombic symmetry (space group P2₁2₁2₁) via X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
